3-Chloro-3'-fluoro-5'-methylbenzophenone
Overview
Description
3-Chloro-3'-fluoro-5'-methylbenzophenone is a useful research compound. Its molecular formula is C14H10ClFO and its molecular weight is 248.68 g/mol. The purity is usually 95%.
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Scientific Research Applications
Protoporphyrinogen IX Oxidase Inhibitors
Research on trifluoromethyl-substituted compounds, including structures similar to the compound of interest, has demonstrated their role as protoporphyrinogen IX oxidase inhibitors. These compounds exhibit specific dihedral angles and distances between atoms, indicating their potential in designing herbicides and drugs targeting heme biosynthesis pathways (Bin Li et al., 2005).
Synthesis and Spectral Analysis
Another study focused on the synthesis and spectral analysis of compounds derived from 2-amino-2',5-dichlorobenzophenone and 2-amino-5-chloro-2'-fluorobenzophenone. These investigations provide insights into the photophysical properties and chemical reactivity of such compounds, which could have implications for developing new materials or pharmaceuticals with specific optical or chemical characteristics (R. Satheeshkumar et al., 2017).
Fluorescent Sensor for Al3+ Detection
In the realm of chemical sensing, research on o-aminophenol-based fluorogenic chemosensors has shown high selectivity and sensitivity toward Al3+ ions. Such studies are crucial for developing new materials for environmental monitoring, biomedical imaging, and other applications requiring specific ion detection (Xingpei Ye et al., 2014).
Synthesis of Herbicide Intermediates
The synthesis and application of fluorophenothiazines through Smiles rearrangement highlight the potential of fluorinated compounds in creating herbicides and other agricultural chemicals. This research demonstrates the utility of specific fluorinated structures in synthesizing active compounds with potential applications in pest management (M. Y. Hamadi et al., 1998).
Novel Poly(arylene ether)s
Research into novel poly(arylene ether)s with pendent trifluoromethyl groups explores the synthesis and properties of polymers for high-performance materials. These materials' thermal stability and unique properties underline the importance of fluorinated compounds in advanced material science (Susanta Banerjee et al., 1999).
Properties
IUPAC Name |
(3-chlorophenyl)-(3-fluoro-5-methylphenyl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO/c1-9-5-11(8-13(16)6-9)14(17)10-3-2-4-12(15)7-10/h2-8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSJSSKSGVJLFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(=O)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.